Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354488-39-3
Cat. No.: VC2687876
Molecular Formula: C16H17Cl2NO3
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354488-39-3 |
|---|---|
| Molecular Formula | C16H17Cl2NO3 |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C16H16ClNO3.ClH/c1-20-16(19)14-8-10(9-18-14)21-15-7-6-13(17)11-4-2-3-5-12(11)15;/h2-7,10,14,18H,8-9H2,1H3;1H/t10-,14-;/m0./s1 |
| Standard InChI Key | AYCWGLPSOXRBJW-LPJGFKLNSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl |
| SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C3=CC=CC=C32)Cl.Cl |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is identified by several key identifiers in chemical databases and literature. The compound's systematic IUPAC name reflects its complex structure with specific stereochemistry at two carbon centers. The specific stereochemical notation (2S,4S) indicates the spatial configuration of substituents at positions 2 and 4 of the pyrrolidine ring, which is critical for its structural identity and potential biological activity. The compound is registered with CAS number 1354488-39-3, providing a unique identifier in chemical databases.
The compound can also be described using various chemical notations systems, including InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System), which enable computational representation and searching of the chemical structure. The standard InChI key for this compound is AYCWGLPSOXRBJW-LPJGFKLNSA-N, serving as a fixed-length identifier that facilitates rapid structure searches across chemical databases.
Physical and Chemical Properties
The physical and chemical properties of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride are summarized in Table 1. This compound exists as a solid at standard conditions, with its hydrochloride salt form enhancing its solubility in aqueous solutions compared to its free base counterpart.
Table 1: Key Physicochemical Properties of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇Cl₂NO₃ | |
| Molecular Weight | 342.2 g/mol | |
| Physical State | Solid | |
| CAS Number | 1354488-39-3 | |
| Stereochemistry | (2S,4S) | |
| IUPAC Name | methyl (2S,4S)-4-(4-chloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |
| InChI Key | AYCWGLPSOXRBJW-LPJGFKLNSA-N | |
| SMILES | COC(=O)[C@@H]1CC@@HOC2=CC=C(C3=CC=CC=C32)Cl.Cl |
The presence of the hydrochloride salt form is significant as it typically enhances water solubility compared to the free base form, while potentially reducing solubility in less polar organic solvents. This property is particularly important for applications in biological and pharmaceutical research where aqueous solubility is often desirable.
Structural Characteristics
The molecular structure of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride features several key functional elements. The central pyrrolidine ring contains two stereogenic centers at positions 2 and 4, both with the S configuration. The compound contains an ether linkage connecting the pyrrolidine ring to a 4-chloronaphthalene group, which introduces rigidity and potential for π-stacking interactions. Additionally, the methyl ester group attached to position 2 of the pyrrolidine ring contributes to the compound's polarity and serves as a potential site for further chemical modification.
Synthesis and Preparation Methods
Reaction Conditions and Considerations
The synthesis of stereochemically pure Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride requires careful attention to reaction conditions to prevent racemization or epimerization of the stereogenic centers. The etherification step in particular may require optimization of base strength, solvent choice, and temperature to achieve the desired selectivity and yield.
Purification of the final compound typically involves recrystallization or chromatographic techniques to ensure high stereochemical purity. Formation of the hydrochloride salt is generally accomplished by treating the free base with anhydrous hydrogen chloride in an appropriate solvent, followed by isolation of the salt through precipitation or crystallization.
Industrial Production Methods
Modern industrial approaches might incorporate continuous flow chemistry, which offers advantages in terms of reaction control, safety, and scalability. Advanced purification techniques such as simulated moving bed chromatography might be employed for efficient separation of stereoisomers on a larger scale. Quality control measures would typically include chiral HPLC analysis to ensure stereochemical purity of the final product.
Chemical Reactivity
Major Reaction Types
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride contains several functional groups that can participate in various chemical reactions. The ester group is susceptible to hydrolysis under acidic or basic conditions, providing access to the corresponding carboxylic acid. The secondary amine in the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization at this position.
Applications and Research Significance
Current Research Directions
Current research involving Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride and related compounds appears to focus on exploring their potential as:
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Novel Scaffolds for Drug Discovery: The pyrrolidine ring with defined stereochemistry provides a valuable scaffold for the development of new bioactive compounds.
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Synthetic Methodology Development: The synthesis of such stereochemically defined compounds contributes to the advancement of synthetic methodologies for preparing complex molecules with high stereoselectivity.
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Biological Activity Screening: Initial research may include screening for various biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Comparative Analysis with Related Compounds
Structural Analogues
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride belongs to a family of substituted pyrrolidine derivatives with variations in the substituents and stereochemistry. Table 2 compares this compound with several structural analogues, highlighting key differences and similarities.
Table 2: Comparison of Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride with Related Compounds
This structural comparison reveals a systematic variation in the aromatic substituents attached to the pyrrolidine ring, while maintaining the same (2S,4S) stereochemistry at the pyrrolidine core. These structural variations likely result in differences in physical properties, chemical reactivity, and potential biological activities.
Application Differentiation
Different substitution patterns on the pyrrolidine scaffold can lead to distinct applications for each compound:
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Research Focus: While Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is primarily used in research contexts, variations in the substitution pattern may optimize specific properties for different research applications.
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Biological Activity: Structural variations can significantly impact biological activity profiles. For example, the addition of a second chlorine in Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride may alter its electronic properties and binding affinity for potential biological targets.
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Synthetic Utility: Different substituents may provide varying degrees of reactivity or stability, making certain analogues more suitable as synthetic intermediates for specific applications.
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